molecular formula C14H12FNO B3043724 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone CAS No. 914635-88-4

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Cat. No.: B3043724
CAS No.: 914635-88-4
M. Wt: 229.25 g/mol
InChI Key: LGYTXAVKLVORTM-UHFFFAOYSA-N
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Description

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone is a fluorinated pyridine derivative featuring a ketone group at the 3-position of the pyridine ring, a methyl group at the 2-position, and a 4-fluorophenyl substituent at the 6-position. Its structure combines a pyridine core, known for its electron-deficient nature, with a fluorophenyl group, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYTXAVKLVORTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone and 2-methylpyridine.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluoroacetophenone and 2-methylpyridine in the presence of a suitable catalyst, such as an acid or base.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained at around 80-100°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone exhibit significant anticancer properties. Studies have shown that derivatives of pyridine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the fluorophenyl group may enhance the compound's ability to interact with biological targets, improving efficacy against various cancer types.
  • Antimicrobial Properties : The presence of the pyridine ring and fluorinated phenyl group suggests potential antimicrobial activity. Compounds with similar structures have been documented to possess broad-spectrum antimicrobial effects, making them candidates for further investigation in the development of new antibiotics.
  • Neurological Research : The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilicity is of particular interest in neurological studies. Research has pointed towards the potential of such compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neurotransmitter systems or reducing neuroinflammation.

Material Science Applications

  • Organic Electronics : The unique electronic properties of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge mobility and stability, which are critical for efficient device performance.
  • Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating functionalized polymers with specific thermal or mechanical properties. Its reactivity can be harnessed to develop new materials with tailored characteristics for industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a series of pyridine derivatives, including compounds structurally related to 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone, exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) highlighted the antimicrobial properties of fluorinated pyridines against resistant strains of Staphylococcus aureus. The study concluded that modifications to the pyridine structure significantly enhanced antibacterial activity, suggesting potential for development into new therapeutic agents.

Case Study 3: Neurological Applications

In a recent investigation into neuroprotective agents, compounds similar to 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated a reduction in cell death and improved survival rates, paving the way for further exploration in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyridine ring can participate in hydrogen bonding or π-π interactions. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 4-fluorophenyl substituent (target compound) enhances steric and electronic effects compared to the 3-fluorophenyl analog . The para-fluorine may improve metabolic stability in medicinal applications.
  • Electron-Withdrawing Groups: Compounds with methylsulfonyl substituents (e.g., 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone) exhibit higher molecular weights and polarity, making them suitable for targeting enzymes like COX-2 .

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl and methyl groups increase logP compared to simpler analogs like 1-(2-methylpyridin-3-yl)ethanone, enhancing membrane permeability .
  • Spectral Data: IR and NMR spectra of related compounds (e.g., 1-(4-fluorophenyl)ethanone in ) show characteristic C=O stretches (~1675 cm⁻¹) and aromatic proton signals, aiding structural validation .

Biological Activity

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone, known by its CAS number 914635-88-4, is a compound with significant biological activity. This article explores its chemical properties, synthesis, and various biological effects based on diverse research findings.

  • Molecular Formula : C₁₄H₁₂FNO
  • Molar Mass : 229.25 g/mol
  • Structure : The compound features a pyridine ring substituted with a fluorophenyl group and an ethanone moiety, contributing to its pharmacological potential.

Synthesis

The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone involves several steps, typically starting from readily available pyridine derivatives. A common method includes the use of fluorinated phenyl reagents in conjunction with alkylation processes to introduce the ethanone functionality. This compound serves as an intermediate in the synthesis of other biologically active molecules, particularly in the development of selective COX-2 inhibitors .

Biological Activity

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone exhibits various biological activities:

1. Anti-inflammatory Properties

Research indicates that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Inhibition of COX-2 has therapeutic implications for conditions such as arthritis and other inflammatory disorders .

2. Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in certain types of cancer cells .

3. Neuroprotective Effects

Emerging evidence suggests that compounds similar to 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. These effects are attributed to their ability to modulate inflammatory pathways in the central nervous system .

Case Studies and Research Findings

StudyFindings
Study on COX-2 Inhibition Demonstrated that the compound effectively reduces inflammation in animal models by selectively inhibiting COX-2 activity .
Cytotoxicity Assay Found that the compound induces apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent .
Neuroprotection Study Reported protective effects against neuronal cell death in models of Alzheimer's disease, suggesting a role in neuroprotection .

Q & A

(Basic) What are the recommended synthetic routes for 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, Friedel-Crafts acylation can introduce the ethanone group to the pyridine ring using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Claisen-Schmidt condensation, as demonstrated in related fluorophenyl ethanones, employs K₂CO₃ as a base in ethanol to couple aromatic aldehydes with ketones . Optimization includes:

  • Temperature control : Maintain 0–5°C for Friedel-Crafts to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance reactivity in fluorinated systems .
  • Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 eq.) improves acylation efficiency .

(Basic) What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridine ring protons at δ 8.0–8.5 ppm) .
  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. High-resolution data (>1.0 Å) ensures accurate bond-length validation, particularly for the fluorophenyl group’s planarity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₂FNO).

(Advanced) How does the presence of the 4-fluorophenyl group influence the compound’s electronic properties and reactivity in biological systems?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine increases the pyridine ring’s electrophilicity, enhancing binding to enzymes (e.g., USP14 inhibition via π-π stacking interactions) .
  • Metabolic stability : Fluorine reduces oxidative metabolism, improving half-life in cellular assays. Validate via cytochrome P450 inhibition studies .
  • Solubility : LogP calculations (e.g., using PubChem data) predict moderate lipophilicity, requiring DMSO stock solutions for in vitro assays .

(Advanced) What strategies can resolve contradictions in reported biological activity data across different cell lines?

Methodological Answer:

  • Assay standardization : Normalize cell viability assays (e.g., MTT) using internal controls (e.g., GAPDH for protein loading) .
  • Dose-response curves : Test a wide concentration range (0.1–100 µM) to account for cell line-specific IC₅₀ variability .
  • Compound stability : Monitor degradation via HPLC at 24/48-hour intervals to confirm bioactivity correlates with intact compound .

(Advanced) What computational methods are suitable for modeling the interaction between this compound and its target enzyme?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to USP14’s active site, focusing on hydrogen bonds with Ser432 and hydrophobic interactions with Tyr436 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency using datasets from PubChem .

(Advanced) How can regioselectivity challenges in introducing substituents to the pyridine ring be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the pyridine’s C6 position .
  • Protecting groups : Temporarily block reactive sites (e.g., ethanone) with tert-butyldimethylsilyl (TBS) groups during fluorophenyl coupling .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) to minimize undesired byproducts .

(Basic) What are the best practices for purity assessment and quantification using HPLC or LC-MS?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Purity >95% is acceptable for biological assays .
  • LC-MS : Electrospray ionization (ESI+) detects [M+H]⁺ ions; quantify via external calibration curves with certified reference standards .
  • Impurity profiling : Identify byproducts (e.g., dehalogenated derivatives) using high-resolution tandem MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.